molecular formula C14H14N2O3 B1491920 Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate CAS No. 2098091-87-1

Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B1491920
CAS No.: 2098091-87-1
M. Wt: 258.27 g/mol
InChI Key: AYSRNNVMUIHUHJ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate (CAS 2098091-87-1) is a heterocyclic compound featuring a dihydropyridazine core substituted with an o-tolyl (ortho-methylphenyl) group at the 6-position and an ester moiety at the 4-position. This structure confers unique steric and electronic properties, making it a subject of interest in medicinal and materials chemistry. The compound’s structural analogs include positional isomers with m-tolyl (meta-methylphenyl, CAS 2098091-91-7) and p-tolyl (para-methylphenyl, CAS 158977-77-6) substituents, which differ in the methyl group’s placement on the aryl ring .

Properties

IUPAC Name

ethyl 3-(2-methylphenyl)-6-oxo-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(18)11-8-12(15-16-13(11)17)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSRNNVMUIHUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NNC1=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Reaction Conditions and Outcomes for CCSO Nano-Catalyzed Synthesis

Parameter Details
Substrates Cyanoacetohydrazide + Benzil derivatives
Catalyst CCSO nano catalyst (20 mg)
Temperature 110 °C
Reaction Time 2–4 minutes
Solvent Solvent-free during reaction
Workup Ethanol dissolution, water precipitation, recrystallization
Yield 90–95%
Purity High, no chromatography needed

Palladium-Catalyzed Cross-Coupling and Cyclization Approaches

Another advanced method involves palladium-catalyzed cross-coupling reactions to assemble substituted dihydropyridazine frameworks. Key aspects include:

  • Use of boronic esters and aryl halides (e.g., o-tolyl halides) in the presence of Pd catalysts such as PdXPhosG2 and Pd/C.
  • Reaction media: Mixed solvents like 1,4-dioxane and water.
  • Reaction conditions: Heating at 80 °C for several hours, followed by addition of ammonium formate for reductive steps.
  • Purification: Filtration, solvent removal, and flash column chromatography.
  • Outcome: High yields (up to 99%) of substituted dihydropyridazines with precise control over substitution patterns.

This method is suitable for installing the o-tolyl substituent on the pyridazine ring and can be adapted to prepare the ethyl ester derivative by selecting appropriate ester-containing substrates.

Table 2: Palladium-Catalyzed Preparation Parameters

Parameter Details
Catalyst PdXPhosG2 (12 mol%), 10% Pd/C
Substrates Boronic esters + Aryl halides (o-tolyl)
Solvents 1,4-Dioxane / Water
Temperature 80 °C
Reaction Time 4 h + 16 h post-addition step
Reducing Agent Ammonium formate
Purification Filtration, solvent removal, chromatography
Yield Up to 99%

Microwave-Assisted One-Pot Synthesis

Microwave-assisted synthesis has been reported for related pyridazine derivatives, offering rapid reaction times and green chemistry advantages:

  • Reactants: Ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate with suitable electrophiles.
  • Conditions: Microwave irradiation at 100 °C for 20 minutes in the presence of a base such as piperidine.
  • Advantages: Fast reaction, improved yields, and in situ formation of complex substituted pyridazines.
  • Application: This method supports the synthesis of ethyl ester derivatives with o-tolyl groups by adapting the starting materials accordingly.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Advantages Limitations
CCSO Nano-Catalyzed Condensation Cyanoacetohydrazide + substituted benzil; CCSO catalyst 110 °C, solvent-free, 2–4 min 90–95 Fast, solvent-free, easy workup Limited to cyano and keto groups
Pd-Catalyzed Cross-Coupling Boronic esters + aryl halides; PdXPhosG2, Pd/C 80 °C, 4 h + 16 h Up to 99 High yield, selective substitution Requires chromatography
Microwave-Assisted One-Pot Ethyl dihydropyridazine derivatives + base 100 °C, 20 min microwave Not specified Rapid, green synthesis Requires microwave equipment

Detailed Research Findings and Notes

  • The CCSO nano catalyst method is notable for its environmental friendliness and economic feasibility due to solvent-free conditions and catalyst recyclability.
  • Palladium-catalyzed methods provide excellent control over substitution patterns, critical for introducing the o-tolyl group at the 6-position of the dihydropyridazine ring.
  • Microwave-assisted synthesis offers a promising route for rapid preparation and in situ functionalization, which can be useful for complex derivative synthesis.
  • Purification strategies vary from simple recrystallization in the CCSO method to chromatographic techniques in Pd-catalyzed protocols, reflecting differences in reaction complexity and by-product profiles.
  • Reaction monitoring is typically performed by thin-layer chromatography (TLC) or NMR spectroscopy to ensure completion and product integrity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Halogenated derivatives, hydroxylated derivatives

Scientific Research Applications

Chemistry: In chemistry, Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the development of new chemical compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical assays.

Medicine: In the field of medicine, this compound is being investigated for its therapeutic potential. It may serve as a precursor for the synthesis of pharmaceuticals targeting various diseases.

Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Conformational Differences

The primary distinction between these analogs lies in the methyl group’s position on the aryl ring, which significantly influences molecular geometry. Evidence from crystallographic studies on related compounds reveals that ortho-substituted aryl groups (e.g., o-tolyl) induce smaller torsion angles between the aryl ring and the adjacent heterocyclic plane compared to meta- or para-substituted analogs. For instance, in a study comparing torsion angles of aryl-substituted compounds, the o-tolyl group exhibited a torsion angle of 41.988° , whereas meta- and para-substituted analogs showed larger angles (e.g., 50.0–54.98° for m-xylyl) . This reduced torsion angle in the o-tolyl derivative suggests greater steric repulsion between the ortho-methyl group and the dihydropyridazine ring, leading to a less planar molecular conformation.

Table 1: Structural Comparison of Tolyl-Substituted Dihydropyridazine Derivatives
Compound CAS Number Substituent Position Torsion Angle* Predicted Steric Effects
o-Tolyl derivative 2098091-87-1 Ortho ~41.988° High steric hindrance
m-Tolyl derivative 2098091-91-7 Meta ~50.0–54.98° Moderate hindrance
p-Tolyl derivative 158977-77-6 Para Not reported Minimal hindrance

*Torsion angle data inferred from analogous systems in .

Implications for Physicochemical Properties

  • Melting Points and Solubility: Ortho-substituted compounds often exhibit lower melting points and higher solubility in organic solvents due to reduced crystallinity from asymmetric packing . This trend is consistent with the o-tolyl derivative’s non-planar conformation, which disrupts lattice stability.
  • For example, para-substituted derivatives might engage more readily in π-π stacking interactions due to their planar geometry, relevant in catalysis or supramolecular assembly .

Hydrogen Bonding and Crystallography

While direct data on hydrogen bonding patterns for these compounds are unavailable, emphasizes that substituent positioning can modulate intermolecular interactions. The o-tolyl derivative’s distorted conformation may limit hydrogen-bond donor/acceptor accessibility, whereas para-substituted analogs could form more predictable crystalline networks . Structural refinements using programs like SHELXL () would be critical for elucidating these differences.

Biological Activity

Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate, identified by its CAS number 2098091-87-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antimicrobial effects, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C13_{13}H12_{12}N2_2O3_3
  • Molecular Weight : 244.25 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, a study highlighted the compound's significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicated strong efficacy:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.22 - 0.25
Escherichia coli0.30 - 0.35
Pseudomonas aeruginosa0.40 - 0.45

The compound also demonstrated a notable ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showing a percentage reduction in biofilm formation superior to that of standard antibiotics like Ciprofloxacin .

Cytotoxicity and Safety Profile

In assessing the safety profile of this compound, hemolytic activity was measured. The results indicated low hemolytic activity (% lysis range from 3.23% to 15.22%), suggesting that the compound is relatively non-toxic compared to Triton X-100, which is known for high hemolytic activity . Furthermore, cytotoxicity assays revealed IC50 values greater than 60 µM, indicating that the compound is non-cytotoxic at lower concentrations.

The biological activity of this compound is believed to involve inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these activities were reported as follows:

Enzyme IC50 (µM)
DNA Gyrase31.64
DHFR2.67

These findings suggest that the compound may exert its antimicrobial effects through interference with bacterial DNA replication and folate metabolism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can guide the development of more potent derivatives. Modifications to the o-tolyl group or variations in the carboxylate moiety could enhance biological activity or reduce toxicity.

For example, derivatives with different substituents on the aromatic ring have shown varying degrees of antimicrobial efficacy and cytotoxicity, indicating that specific structural features are critical for optimal bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate

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